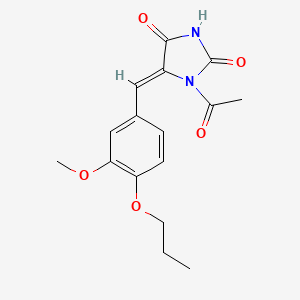![molecular formula C21H17BrClN3O3 B4723350 2-[(4-biphenylyloxy)acetyl]-N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide](/img/structure/B4723350.png)
2-[(4-biphenylyloxy)acetyl]-N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide
Overview
Description
2-[(4-biphenylyloxy)acetyl]-N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide, also known as BPH-715, is a chemical compound that has been extensively studied for its potential use in scientific research. BPH-715 belongs to a class of compounds known as hydrazinecarboxamides, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 2-[(4-biphenylyloxy)acetyl]-N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide is not fully understood, but studies have shown that it inhibits the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of a variety of proteins that are important for cancer cell survival. Inhibition of HSP90 activity by this compound leads to the degradation of these proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory activity, as well as the ability to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-biphenylyloxy)acetyl]-N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be effective against a variety of cancer cell lines, making it a potentially useful tool for cancer research. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 2-[(4-biphenylyloxy)acetyl]-N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Another area of research could focus on developing analogs of this compound with improved activity and selectivity. Finally, this compound could be used in combination with other drugs to enhance its anti-tumor activity and reduce the risk of drug resistance.
Scientific Research Applications
2-[(4-biphenylyloxy)acetyl]-N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClN3O3/c22-16-8-11-19(18(23)12-16)24-21(28)26-25-20(27)13-29-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTGOCFXYXZOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4723272.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4723275.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4723282.png)
![methyl 3-(2-anilino-2-oxoethyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4723285.png)
![4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4723287.png)

![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide](/img/structure/B4723295.png)
![7-chloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4723298.png)
![1-(2,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4723300.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4723326.png)
![3-isobutyl-2-mercapto-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4723334.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4723367.png)
